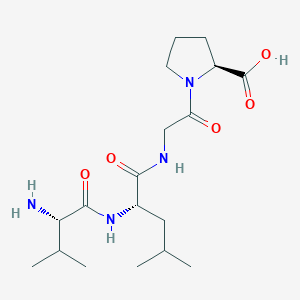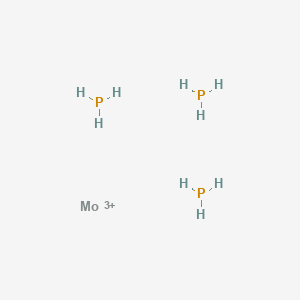![molecular formula C20H36P2 B12526612 9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis- CAS No. 651731-88-3](/img/structure/B12526612.png)
9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- is an organic phosphorus compound. It is known for its unique bicyclic structure, which includes a phosphorus atom. This compound is often used in organic synthesis as a catalyst, ligand, or intermediate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- typically involves the reaction of halogenated alkanes with triphenylphosphine. For instance, brominated nonane and triphenylphosphine react in the presence of iodinated bromopropane or iodinated sodium cyanide to form the corresponding phosphabicyclic compound. This intermediate is then treated with acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphabicyclic compounds. These products have various applications in organic synthesis and industrial processes .
Aplicaciones Científicas De Investigación
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- has several scientific research applications:
Chemistry: It is used as a catalyst and ligand in various organic reactions, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism of action of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals and other elements, influencing various chemical pathways. These interactions can alter the reactivity and stability of the compound, enabling it to act as a catalyst or intermediate in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A similar compound used as a metal-free catalyst for hydroboration reactions.
9-Phosphabicyclo[3.3.1]nonane, 9,9’-[[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis-: Another phosphabicyclic compound with a different substituent, used in various chemical applications.
Uniqueness
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- is unique due to its specific substituents and bicyclic structure, which confer distinct reactivity and stability. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
651731-88-3 |
|---|---|
Fórmula molecular |
C20H36P2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
9-[3-(9-phosphabicyclo[3.3.1]nonan-9-yl)butan-2-yl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H36P2/c1-15(21-17-7-3-8-18(21)10-4-9-17)16(2)22-19-11-5-12-20(22)14-6-13-19/h15-20H,3-14H2,1-2H3 |
Clave InChI |
GFDSOOHGHOTNTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)P1C2CCCC1CCC2)P3C4CCCC3CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


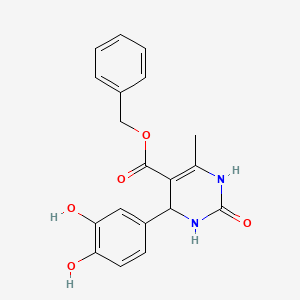
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
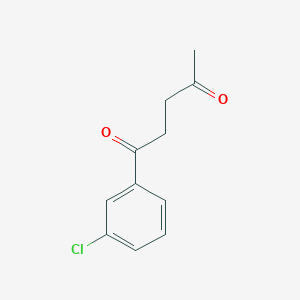
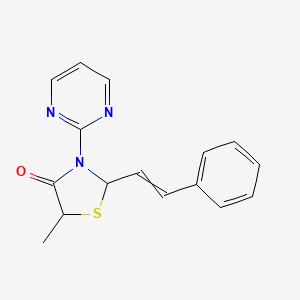
![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
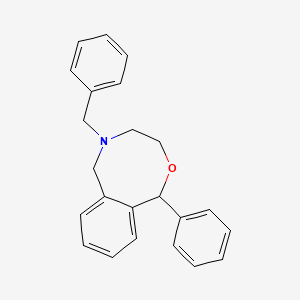


![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)

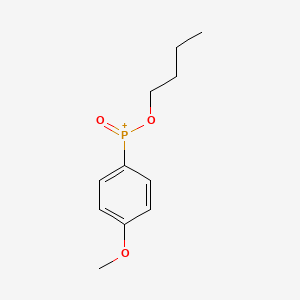
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
